1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine
Description
Chemical Significance and Research Context
This compound occupies a prominent position within the expanding field of heterocyclic medicinal chemistry, particularly as thiophene derivatives have demonstrated remarkable therapeutic potential across multiple disease areas. The compound belongs to a class of molecules where the thiophene moiety has been ranked fourth in United States Food and Drug Administration drug approvals of small drug molecules, with approximately seven drug approvals over the last decade. This statistical prominence underscores the fundamental importance of thiophene-containing structures in modern pharmaceutical research and development.
The structural complexity of this compound emerges from its unique architectural framework, which combines the electron-rich thiophene ring system with the phenylethylamine pharmacophore. Thiophene derivatives provide useful intermediaries in various areas of science and industry, with wide-ranging applications and therapeutic properties. The five-membered thiophene ring contributes significant aromatic stabilization through its sulfur heteroatom, which possesses two lone pairs of electrons, with one electron pair participating in the aromatic sextet. This electronic configuration renders thiophene aromatic in nature and significantly influences the compound's chemical reactivity patterns.
Research investigations have demonstrated that compounds containing thiophene rings exhibit enhanced biological activities compared to their non-heterocyclic counterparts. The versatility in reactivity allows for the synthesis of numerous derivatives, which can be explored for their biological activities. Studies indicate that compounds containing thiophene rings demonstrate significant biological activities, including antimicrobial, antioxidant, and neuroprotective properties. The strategic positioning of the thiophene ring at the 3-position of the phenyl system in this compound creates specific electronic and steric environments that may enhance selectivity for biological targets.
The medicinal chemistry significance of this compound class extends beyond simple structural considerations to encompass fundamental drug design principles. The thiophene nucleus represents one of the most significant heterocycles with notable pharmacological properties. Thiophene derivatives attract both great academic interest and interest from the agrochemical, pharmaceutical, and dye industry. The incorporation of thiophene moieties into pharmaceutical frameworks often results in improved metabolic stability, enhanced bioavailability, and modified pharmacokinetic properties compared to traditional benzene-based systems.
Contemporary research has revealed that thiophene-containing compounds demonstrate broad-spectrum biological activity, including antifungal and antibacterial properties. Many thiophene derivatives have been developed as chemotherapeutic agents and are widely used in clinical practice. The specific arrangement in this compound, with the thiophene positioned meta to the ethylamine side chain, creates opportunities for unique binding interactions with biological targets while maintaining favorable physicochemical properties essential for drug development.
Historical Development of Thiophene-Phenyl Derivatives
The historical foundation for thiophene-phenyl derivatives traces back to the landmark discovery of thiophene itself by Viktor Meyer in 1882 as a contaminant in benzene. Meyer's initial observation involved the formation of a blue dye when isatin was mixed with sulfuric acid and crude benzene, a reaction that had long been attributed to benzene itself. The isolation of thiophene as the actual substance responsible for this distinctive color reaction marked the beginning of systematic thiophene chemistry and established the foundation for subsequent pharmaceutical applications.
Following Meyer's discovery, the first synthesis of thiophene was accomplished through the reaction of acetylene and elemental sulfur, demonstrating the fundamental reactivity patterns that would later inform synthetic strategies for complex thiophene derivatives. The development of classical synthetic methodologies, including the Paal-Knorr thiophene synthesis and the Gewald reaction, provided reliable approaches for constructing thiophene ring systems with diverse substitution patterns. These early synthetic advances established the chemical foundation necessary for exploring thiophene-phenyl combinations in pharmaceutical research.
The evolution of thiophene-phenyl derivatives gained significant momentum during the mid-twentieth century as researchers recognized the unique electronic properties conferred by thiophene substitution. The Paal-Knorr synthesis, involving the conversion of 1,4-dicarbonyl compounds into thiophene using sulfiding reagents under acidic conditions, became a cornerstone methodology for preparing substituted thiophenes. Simultaneously, the Gewald reaction, which employs condensation of aliphatic aldehydes or ketones with active cyano esters in the presence of base and sulfur, provided alternative synthetic pathways for accessing complex thiophene architectures.
The development of cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, revolutionized the synthesis of thiophene-phenyl derivatives by enabling efficient formation of carbon-carbon bonds between thiophene and aromatic systems. Research has demonstrated that the Suzuki cross-coupling of various substituted bromoindazoles with thiopheneboronic acids using potassium carbonate, dimethoxyethane, and palladium catalysts yields corresponding adducts in good yields. This methodology allows the facile production of heteroaryl compounds with unique architectural motifs that are ubiquitous in biologically active molecules.
| Synthetic Method | Key Reagents | Typical Conditions | Historical Significance |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, P₄S₁₀ | Acidic conditions, heat | First reliable thiophene synthesis |
| Gewald Reaction | Aldehydes/ketones, cyano esters, sulfur | Basic conditions, room temperature | Enabled diverse substitution patterns |
| Suzuki-Miyaura Coupling | Boronic acids, palladium catalysts | Mild conditions, high yields | Modern approach for C-C bond formation |
| Volhard-Erdmann Cyclization | Disodium succinate, P₄S₇ | 250°C | Early industrial methodology |
The pharmaceutical application of thiophene-phenyl derivatives experienced substantial growth during the late twentieth century as medicinal chemists recognized their potential for addressing unmet medical needs. The development of specific synthetic protocols for phenylethylamine derivatives containing thiophene substituents emerged from systematic structure-activity relationship studies aimed at optimizing biological properties while maintaining favorable pharmacokinetic characteristics.
Research Objectives and Scope
Contemporary research objectives for this compound encompass multiple interconnected areas of investigation, reflecting the compound's potential across diverse therapeutic applications. Primary research focus areas include comprehensive structure-activity relationship studies designed to elucidate the specific contributions of thiophene positioning and electronic effects on biological activity profiles. These investigations aim to establish fundamental design principles for optimizing therapeutic efficacy while minimizing potential adverse effects through systematic structural modifications.
Synthetic methodology development represents another crucial research objective, with particular emphasis on establishing scalable, efficient synthetic routes that enable access to gram quantities of this compound and related derivatives. Current synthetic approaches focus on multicomponent reactions that decrease the quantity of synthetic steps, thereby reducing waste and enhancing overall efficiency. Research efforts have concentrated on developing one-pot synthesis methodologies for thiophene derivatives with varied substitution patterns, utilizing approaches such as the modified Gewald reaction and domino synthesis strategies.
Biological activity screening constitutes a fundamental component of current research scope, with investigations targeting multiple therapeutic areas including antimicrobial, antioxidant, and neuroprotective applications. Research indicates that compounds containing thiophene and related heterocyclic rings exhibit significant biological activities, making them attractive candidates for drug development programs. Specific research objectives include evaluating antimicrobial activity against various bacterial strains, assessing antioxidant capacity through reactive oxygen species scavenging assays, and investigating neuroprotective effects in cellular models of neurodegeneration.
The mechanistic understanding of biological activity represents an increasingly important research objective, with emphasis on identifying specific molecular targets and elucidating interaction pathways. Current investigations focus on enzyme inhibition studies, receptor binding analyses, and cellular signaling pathway modulation. These mechanistic studies provide essential information for rational drug design and optimization of therapeutic selectivity profiles.
| Research Area | Primary Objectives | Current Methodologies | Expected Outcomes |
|---|---|---|---|
| Structure-Activity Relationships | Optimize biological activity | Systematic structural modifications | Design principles for drug development |
| Synthetic Methodology | Scalable synthesis routes | Multicomponent reactions, domino synthesis | Efficient access to target compounds |
| Biological Screening | Therapeutic potential assessment | Cell-based assays, enzyme inhibition studies | Identification of lead compounds |
| Mechanistic Studies | Target identification | Molecular modeling, binding studies | Understanding of action mechanisms |
Advanced analytical characterization represents another critical research objective, encompassing comprehensive spectroscopic analysis, crystallographic studies, and computational modeling approaches. These investigations provide fundamental insights into molecular conformations, intermolecular interactions, and electronic properties that influence biological activity. Research efforts include nuclear magnetic resonance spectroscopy for structural confirmation, mass spectrometry for molecular weight verification, and X-ray crystallography for three-dimensional structural determination.
The scope of current research extends to include comprehensive pharmacokinetic and pharmacodynamic studies designed to evaluate the compound's potential for clinical development. These investigations encompass absorption, distribution, metabolism, and excretion studies, as well as detailed toxicological assessments necessary for regulatory approval processes. The research scope also includes formulation development activities aimed at optimizing drug delivery systems and enhancing bioavailability through innovative pharmaceutical technologies.
Properties
IUPAC Name |
1-(2-thiophen-3-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9(13)11-4-2-3-5-12(11)10-6-7-14-8-10/h2-9H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHMUEOCAUBLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer effects, enzyme inhibition, and antibacterial properties.
Anticancer Activity
- Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of microtubule dynamics. For instance, studies have indicated that derivatives with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- In Vitro Studies : In vitro testing has demonstrated that compounds with thiophene moieties exhibit significant antiproliferative activity against several cancer cell lines. For example, a related compound showed IC50 values ranging from 0.17 to 0.67 µM against different cancer types, including breast and colon carcinoma .
- Selectivity and Toxicity : Notably, these compounds often show selectivity for cancer cells over normal cells, which is crucial for reducing side effects in therapeutic applications. For instance, one study found that a related compound did not exhibit toxicity towards normal skin fibroblasts or hepatocytes while effectively targeting cancer cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| T47D (Breast Carcinoma) | 0.25 | Antiproliferative |
| HT-29 (Colon Carcinoma) | 0.42 | Antiproliferative |
| Jurkat E6.1 (T-cell Leukemia) | 0.13 | Antiproliferative |
Case Study 1: Inhibition of Protein Kinases
A study investigated the interaction between similar thiophene derivatives and protein kinases involved in cancer progression. The results indicated that these compounds could inhibit specific kinases with IC50 values as low as 7.4 µM against the Bcr-Abl-positive K562 cell line, highlighting their potential as targeted therapies for leukemia .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. For instance, a docking study revealed that a derivative binds effectively to the colchicine site on tubulin, forming significant hydrogen bonds with key residues such as Met318 and Tyr253 . This interaction is crucial for its antiproliferative activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine with structurally related compounds:
Key Observations :
- Electron-rich substituents (e.g., thiophene) enhance solubility in polar solvents compared to purely aromatic analogs.
- Substitution position (e.g., thiophen-3-yl vs. thiophen-2-yl) alters steric interactions and binding affinity in biological systems .
- Ethanamine chain length and substitution (e.g., ethoxymethyl in ) significantly impact pharmacological profiles.
Pharmacological and Functional Insights
- TAAR1 Agonists : Analog 2-(thiophen-3-yl)ethan-1-amine is a key intermediate in ulotaront , a schizophrenia drug candidate .
- Dual-Acting Modulators : Compounds with morpholine or difluoromethoxy substituents (e.g., ) demonstrate improved metabolic stability, a trait relevant to optimizing the target compound.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine typically involves:
- Formation of the biaryl intermediate linking the thiophene ring to the phenyl ring.
- Introduction of the ethan-1-amine side chain at the ortho position relative to the thiophene substituent on the phenyl ring.
- Functional group transformations to convert intermediates into the target amine.
Key synthetic approaches include cross-coupling reactions, reductive amination, and hydrazone-mediated transformations.
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biaryl Formation
A common initial step is the formation of the 2-(thiophen-3-yl)phenyl intermediate via Suzuki-Miyaura cross-coupling between a halogenated phenyl ethanone derivative and a thiophene boronic acid or ester.
- Reagents: 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one with thiophene-3-boronic acid.
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).
- Conditions: Typically conducted in a dry solvent under nitrogen atmosphere with base (e.g., K2CO3), at elevated temperatures (80–100 °C).
- Outcome: Formation of 1-(2-(thiophen-3-yl)phenyl)ethan-1-one as a key intermediate.
Conversion of Ketone to Ethanamine
The ethanone intermediate is converted to the ethan-1-amine group via reductive amination or hydrazone intermediates.
Hydrazone Formation and Subsequent Reduction
- Step 1: Reaction of the ketone with ethyl hydrazinecarboxylate under acidic conditions (e.g., catalytic HCl) in chloroform at reflux to form hydrazone derivatives.
- Step 2: Treatment with thionyl chloride at low temperature (0 °C to room temperature) facilitates conversion to heterocyclic intermediates, such as 1,2,3-thiadiazoles, which can be further manipulated.
- Step 3: Reduction or cleavage of these intermediates yields the ethanamine functionality.
Direct Reductive Amination
Alternatively, direct reductive amination of the ketone with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride, hydrogenation catalysts) can furnish the ethan-1-amine.
Alternative Synthetic Routes
Patent WO2019043642A1 describes novel thiophene compounds and processes that may include variations of the above methods, focusing on functionalization of thiophene and phenyl rings and amide formation. While the patent primarily covers related thiophene derivatives, the synthetic techniques involving halogenated intermediates, amide coupling, and heterocyclic ring formation are relevant for preparing this compound.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Suzuki Coupling | Phenyl ethanone boronate + thiophene-3-boronic acid, Pd catalyst, K2CO3, dry solvent (e.g., dioxane) | 80–100 °C | 6–24 h | Inert atmosphere, dry conditions |
| Hydrazone Formation | Ketone + ethyl hydrazinecarboxylate, catalytic HCl, chloroform reflux | Reflux (~80 °C) | Overnight | Continuous removal of water to drive reaction |
| Thionyl Chloride Treatment | Hydrazone + SOCl2, 0 °C to room temperature | 0 °C to r.t. | Overnight | Produces thiadiazole intermediates |
| Reductive Amination (alt.) | Ketone + NH3 or amine + NaBH3CN or catalytic hydrogenation | Room temperature to mild heating | Several hours | Direct amine formation alternative |
Research Findings and Analytical Data
- High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are routinely used to monitor reaction progress and purity.
- Flash chromatography on silica gel is employed for purification.
- Yields of intermediates and final amine products are generally good to excellent (>70%).
- Optimization studies indicate that solvent choice, catalyst loading, and temperature significantly affect coupling efficiency and amination yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine, and how can reaction conditions be optimized?
- Methodology : A two-step approach is recommended:
Coupling Reaction : Use Suzuki-Miyaura cross-coupling to attach the thiophene ring to the phenyl scaffold. Palladium catalysts (e.g., Pd(PPh₃)₄) and a base like K₂CO₃ in a solvent (e.g., DMF/H₂O) at 80–100°C are typical .
Amine Introduction : Reduce intermediate nitriles or azides. For example, hydrogenate an azide precursor using Pd/C under H₂ atmosphere (14–24 hours, RT) .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to minimize byproducts like regioisomers.
Q. How can the structural identity of this compound be confirmed?
- Methodology :
- X-ray Crystallography : Use SHELXL for refinement (e.g., thermal displacement parameters, hydrogen bonding networks) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The thiophene protons resonate at δ 6.5–7.2 ppm, while the ethanamine chain shows δ 2.8–3.5 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
Q. What purification strategies are effective for isolating this amine?
- Methodology :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane. For polar impurities, add 1–5% NH₃ in MeOH.
- Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives for HPLC monitoring .
Advanced Research Questions
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
- Methodology :
- Chiral Chromatography : Use Chiralpak IA/IB columns with n-hexane:IPA (90:10) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via circular dichroism .
- Kinetic Resolution : Employ lipase-catalyzed acetylation in organic solvents (e.g., toluene) to separate enantiomers .
Q. What computational tools predict the compound’s stability under varying pH and temperature?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model degradation pathways (e.g., hydrolysis of the amine group).
- DFT Calculations : Calculate bond dissociation energies (BDEs) for the C–N bond to assess thermal stability .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding affinity (KD).
- Docking Studies : Use AutoDock Vina to predict binding poses with dihydroorotate dehydrogenase (DHODH), a target for antiviral agents .
Q. What analytical methods resolve contradictions in reported spectral data?
- Methodology :
- High-Resolution NMR : Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or Gaussian). Address discrepancies in aromatic proton assignments caused by thiophene-phenyl conjugation .
- Cross-Validation : Correlate IR (C–N stretch at ~3350 cm⁻¹) and Raman spectra with crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
